molecular formula C8H15N3O4 B12111470 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid

2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid

Cat. No.: B12111470
M. Wt: 217.22 g/mol
InChI Key: ZVFVBBGVOILKPO-UHFFFAOYSA-N
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Description

2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with glycine and alanine.

    Peptide Bond Formation: The amino group of glycine reacts with the carboxyl group of alanine to form a peptide bond, resulting in the intermediate compound.

    Acetylation: The intermediate undergoes acetylation to introduce the acetyl group, forming the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further applications in research and industry.

Scientific Research Applications

Chemistry

In chemistry, 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid is used as a building block for synthesizing more complex molecules. It is also employed in studying peptide bond formation and stability.

Biology

Biologically, this compound is used to investigate protein structure and function. It serves as a model compound for studying enzyme-substrate interactions and protein folding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in metabolic pathways and its potential as a drug precursor.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and as an additive in various formulations.

Mechanism of Action

The mechanism by which 2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing metabolic pathways and cellular processes. The acetyl and amino groups play a crucial role in these interactions, facilitating binding and activity modulation.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A dipeptide similar in structure but lacks the acetyl group.

    Alanine-glycine: Another dipeptide with a different sequence of amino acids.

    N-Acetylglycine: Similar but with a single acetylated glycine.

Uniqueness

2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid is unique due to its specific sequence and the presence of both acetyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-(2-aminopropanoylamino)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVBBGVOILKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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